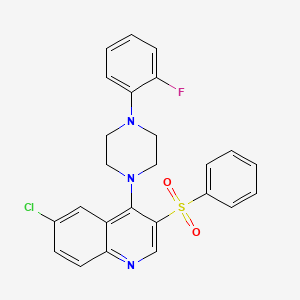
6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinolines, including 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The molecule also contains a phenylsulfonyl group, a piperazin-1-yl group, and a fluorophenyl group.Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline include its molecular formula (C25H21ClFN3O2S) and molecular weight (481.97).Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- The compound and its derivatives are involved in complex synthesis processes, such as the syntheses of tetrahydroisothiazoloquinoline diones, which involve regiospecific displacement and intramolecular cyclization reactions (Chu, 1990).
- Molecular docking studies have been conducted on derivatives of this compound, revealing insights into their interactions and structures, particularly in the context of antimicrobial activity (Desai et al., 2017).
Pharmacological Profiles
- It forms a core structure in medicinal chemistry, showing diverse pharmacological profiles, including antimalarial, anticancer, and antiviral activities (El-Azzouny et al., 2020).
- Certain derivatives have been studied for their anticancer activities, showing effectiveness against various cancer cell lines and exhibiting potential as safer anticancer agents (Solomon et al., 2019).
Antibacterial and Antifungal Properties
- Some derivatives of this compound have been synthesized and studied for their antibacterial and antifungal properties, showing significant activity against various bacterial strains (Patel et al., 2007).
Photochemical and Electrochemical Studies
- Photochemical behavior under different conditions has been studied, providing insights into the stability and reactivity of related compounds (Mella et al., 2001).
- Electrochemical studies offer an understanding of the reduction mechanisms and acid-base equilibria of related compounds (Srinivasu et al., 1999).
Potential for CNS Disorders Treatment
- Research on derivatives as antagonists of serotonin receptors suggests potential applications in treating central nervous system disorders (Ivachtchenko et al., 2015).
Safety And Hazards
As a research chemical, 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures.
Zukünftige Richtungen
Quinoline derivatives, including 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, have been found to exhibit a range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . Therefore, they are of significant interest in medicinal chemistry research, with ongoing efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-10-11-22-20(16-18)25(24(17-28-22)33(31,32)19-6-2-1-3-7-19)30-14-12-29(13-15-30)23-9-5-4-8-21(23)27/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMZZALHFOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
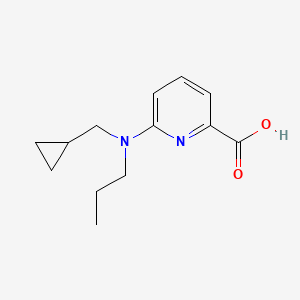
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)

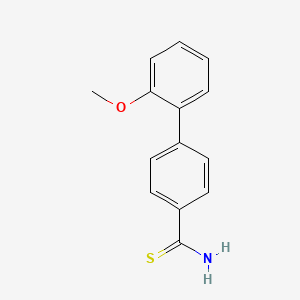

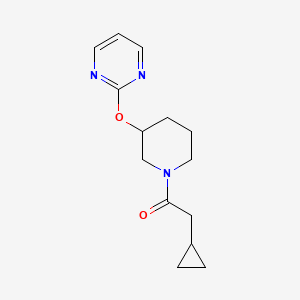
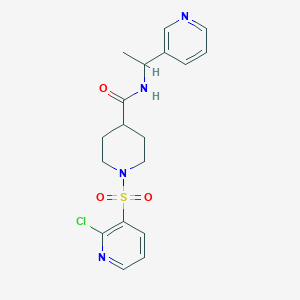
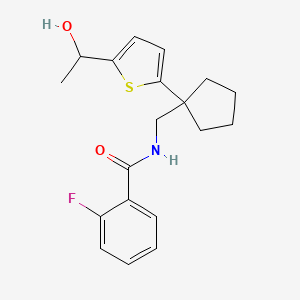
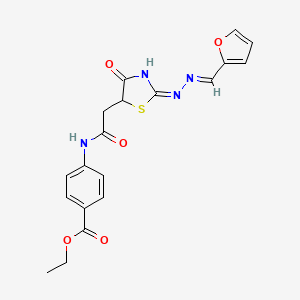

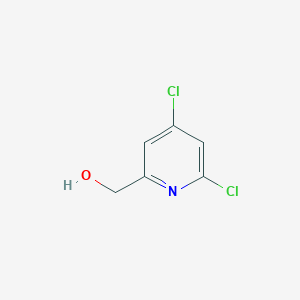
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2423454.png)
